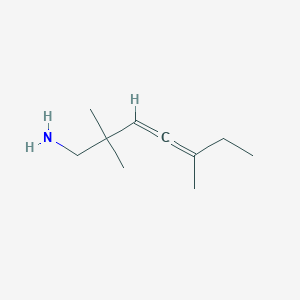

2,2,5-Trimethylhepta-3,4-dien-1-amine

Description

Properties

CAS No. |

155904-84-0 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

InChI |

InChI=1S/C10H19N/c1-5-9(2)6-7-10(3,4)8-11/h7H,5,8,11H2,1-4H3 |

InChI Key |

GBNAASVEWIBDPT-UHFFFAOYSA-N |

SMILES |

CCC(=C=CC(C)(C)CN)C |

Canonical SMILES |

CCC(=C=CC(C)(C)CN)C |

Synonyms |

3,4-Heptadien-1-amine, 2,2,5-trimethyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Diene Position Variations

Penta-3,4-dien-1-amine Hydrochloride

- Molecular Formula : C₅H₁₀ClN

- Key Differences : Shorter carbon chain (penta vs. hepta) and hydrochloride salt form.

- The hydrochloride form enhances solubility in polar solvents, which may favor aqueous-phase reactions.

(2E,4E)-Deca-2,4-dien-1-amine

- Molecular Formula : C₁₀H₁₉N (same as target compound)

- Key Differences: Longer deca chain with isolated 2,4-diene system (non-conjugated).

- Implications : The isolated diene configuration reduces electronic conjugation, lowering reactivity in cycloaddition reactions. This compound forms via Maillard-type carbonyl-amine condensation in lipid-rich systems, unlike the allene-containing target compound.

Structural Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Diene System | Key Substituents |

|---|---|---|---|---|

| 2,2,5-Trimethylhepta-3,4-dien-1-amine | C₁₀H₁₉N | 153.26 | Conjugated 3,4-diene | 2,2,5-trimethyl |

| Penta-3,4-dien-1-amine HCl | C₅H₁₀ClN | 135.59 | Conjugated 3,4-diene | Hydrochloride salt |

| (2E,4E)-Deca-2,4-dien-1-amine | C₁₀H₁₉N | 153.26 | Isolated 2,4-diene | None |

Substituent and Functional Group Variations

(R)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hepta-3,4-dien-1-amine (4r)

- Molecular Formula : C₂₁H₂₇N

- Key Differences : Additional naphthalen-1-ylmethyl and 6,6-dimethyl groups.

- Implications : The bulky naphthyl group enhances steric hindrance, favoring enantioselective applications in copper hydride catalysis. This contrasts with the simpler methyl substituents of the target compound, which prioritize synthetic versatility over chiral specificity.

(2E,4E)-N-(2-(Methylsulfonyl)ethyl)hepta-2,4-dien-1-amine

- Molecular Formula: C₁₀H₁₉NO₂S

- Key Differences : Methylsulfonyl-ethyl substituent and isolated 2,4-diene system.

- Implications : The electron-withdrawing sulfonyl group increases polarity, altering solubility and reactivity. The isolated diene system lacks the conjugation stability of the allene, making it less suitable for reactions requiring electron delocalization.

Functional Group Comparison Table

| Compound Name | Substituents/Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|

| This compound | 2,2,5-trimethyl, allene | High conjugation stability | Catalysis, pharmaceutical intermediates |

| (R)-N,6,6-Trimethyl-N-(naphthylmethyl) analog | Naphthylmethyl, 6,6-dimethyl | Steric hindrance-driven enantioselectivity | Asymmetric synthesis |

| (2E,4E)-N-(Methylsulfonylethyl)hepta-2,4-dien-1-amine | Methylsulfonylethyl, isolated diene | Polar, electrophilic reactivity | Specialty surfactants, ligands |

Stereochemical and Electronic Properties

- Allene vs. Isolated Diene Systems : The conjugated allene in this compound allows for enhanced electron delocalization, enabling participation in [2+2] cycloadditions and other pericyclic reactions. In contrast, isolated dienes (e.g., 2,4-dien) exhibit lower orbital overlap, limiting such reactivity.

- Methyl Substituents : The 2,2,5-trimethyl groups in the target compound provide steric protection to the allene system, reducing undesired side reactions (e.g., polymerization) compared to unsubstituted analogs.

Q & A

Q. What are the recommended synthetic routes for 2,2,5-Trimethylhepta-3,4-dien-1-amine, and how can reaction conditions be optimized?

Methodological Answer : A multi-step synthesis approach is typically employed for structurally complex amines. Initial steps may involve alkylation or condensation reactions to assemble the carbon backbone. For example, analogous amidine syntheses (e.g., ) use potassium carbonate as a base and phosphorus oxychloride for dehydration . Key optimization parameters include:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions.

- Catalyst selection : Transition-metal catalysts (e.g., palladium) can improve regioselectivity in unsaturated systems.

- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR identify proton environments and carbon hybridization (e.g., sp carbons in the diene system). DEPT-135 clarifies CH/CH groups .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragments indicative of the amine and methyl substituents.

- IR spectroscopy : Stretching frequencies for C=C (1650–1600 cm) and N-H (3300–3500 cm) validate functional groups .

Advanced Questions

Q. How can researchers address contradictions in solvent-dependent reactivity data for this compound?

Methodological Answer : Conflicting reactivity profiles often arise from solvent polarity, impurities, or kinetic vs. thermodynamic control. To resolve discrepancies:

Triangulation : Replicate experiments in rigorously dried solvents (e.g., THF, DMF) with controlled water content .

Computational modeling : Density Functional Theory (DFT) calculates solvent effects on transition states, identifying preferential reaction pathways .

In-situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation in real time .

Q. What methodological frameworks support mechanistic studies of this compound’s stereoelectronic effects in catalysis?

Methodological Answer : The amine’s electron-rich diene system and steric hindrance from methyl groups influence its catalytic behavior. Advanced approaches include:

- Kinetic isotope effects (KIE) : Compare / to identify rate-determining steps involving N-H bond cleavage.

- X-ray crystallography : Resolve 3D conformations to map steric interactions with substrates.

- Electrostatic potential maps : Generated via DFT, these visualize nucleophilic/electrophilic sites on the molecule .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer : Stability protocols must account for:

- Temperature and humidity : Accelerated aging tests at 40°C/75% RH over 4–12 weeks, with periodic HPLC purity checks.

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) to assess photodegradation.

- Oxidative stability : Use O-saturated solutions to monitor peroxide formation via iodometric titration .

Q. What strategies validate the biological activity of this compound while minimizing assay interference?

Methodological Answer : To ensure observed effects are target-specific:

Counter-screening : Test against related enzymes/receptors (e.g., GPCRs, kinases) to rule off-target interactions.

Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners in cellular assays.

Negative controls : Include structurally similar but inactive analogs to confirm the amine’s role in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.